3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
“3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The compound also includes a sulfonyl group attached to a 3-chloro-4-fluorophenyl moiety .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, the synthesis of similar compounds has been reported using phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed to the product . Another common method involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidine ring, for instance, contributes to the three-dimensionality of the molecule . The presence of chloro and fluoro substituents on the phenyl ring would also influence the electronic properties of the molecule .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For instance, organoboron compounds are known to undergo a broad range of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, phenylboronic acid, a related compound, is a white to yellow powder, soluble in most polar organic solvents, and has a melting point of 216 °C .Scientific Research Applications
Synthesis and Material Applications
Novel Fluorinated Polyamides : Research by Xiao-Ling Liu et al. (2013) focused on synthesizing novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high thermal stability, transparency, and mechanical strength, making them suitable for high-performance applications (Liu et al., 2013).
Heterocyclic Compound Synthesis
Tetrahydropyridine Derivatives : A study by Yuanyuan An and Jie Wu (2017) introduced a method for synthesizing sulfonated tetrahydropyridine derivatives via a radical reaction, highlighting the chemical versatility of similar structures (An & Wu, 2017).
Pyrazolo[4,3-c]pyridines : Research by B. K. Sagar et al. (2017) on the synthesis and molecular conformations of pyrazolo[4,3-c]pyridines demonstrates the structural and functional diversity achievable with chloro- and fluoro-sulfonyl groups (Sagar et al., 2017).
Catalysis and Organic Reactions
Sulfonamides and Sulfonyl Fluorides : Joseph W. Tucker et al. (2015) developed a method for selectively synthesizing heterocyclic sulfonyl chlorides, fluorides, and sulfonamides, showcasing the reagent's potential in streamlining the synthesis of complex molecules (Tucker, Chenard, & Young, 2015).
Fluorescent pH Sensor : A study by Zhiyong Yang et al. (2013) highlighted the use of a heteroatom-containing organic fluorophore for creating a fluorescent pH sensor, indicating the potential of such compounds in sensor technology (Yang et al., 2013).
Future Directions
Mechanism of Action
Target of Action
The presence of a pyrrolidine ring and a sulfonyl group suggests that it might interact with proteins or enzymes that have affinity for these structural motifs .
Mode of Action
Without specific information, it’s difficult to accurately describe the mode of action. Compounds with similar structures often work by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes .
Biochemical Pathways
Based on its structure, it might be involved in pathways where pyrrolidine and sulfonyl groups play a role .
Properties
IUPAC Name |
3-chloro-4-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O3S/c16-12-7-11(1-2-14(12)18)24(21,22)20-6-4-10(9-20)23-15-3-5-19-8-13(15)17/h1-3,5,7-8,10H,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPNVVOKWWVEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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